molecular formula C11H16BrN3O B14034490 4-Bromo-5-(3,5-dimethylpiperidin-1-yl)-2,3-dihydropyridazin-3-one

4-Bromo-5-(3,5-dimethylpiperidin-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B14034490
M. Wt: 286.17 g/mol
InChI Key: BZFWFOWAIHKQLN-UHFFFAOYSA-N
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Description

4-Bromo-5-(3,5-dimethylpiperidin-1-yl)-2,3-dihydropyridazin-3-one is a synthetic organic compound It is characterized by the presence of a bromine atom, a piperidine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(3,5-dimethylpiperidin-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(3,5-dimethylpiperidin-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nucleophiles like sodium azide (NaN₃) and organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as azides or alkyl groups.

Scientific Research Applications

4-Bromo-5-(3,5-dimethylpiperidin-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(3,5-dimethylpiperidin-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(3,5-dimethylpiperidin-1-yl)-2,3-dihydropyridazin-3-one
  • 4-Bromo-N-[1-(3,5-dimethylpiperidin-1-yl)propan-2-yl]-5-formyl-1-methylpyrrole-2-carboxamide
  • 2-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-5-(3,5-dimethylpiperidin-1-yl)-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C22H30BrN3O4
  • Molecular Weight : 480.395 g/mol
  • IUPAC Name : N-{4-bromo-2-[(3R,5S)-3,5-dimethylpiperidine-1-carbonyl]phenyl}-4-(morpholin-4-yl)-4-oxobutanamide

The compound exhibits a variety of biological activities through several mechanisms:

  • Gene Regulation :
    • It regulates cellular genes such as c-myc and c-fos, which are crucial for cell proliferation and survival .
    • It may repress the promoter of p53, a key tumor suppressor gene, thereby influencing apoptosis and cell cycle progression .
  • Inflammatory Response Modulation :
    • The compound targets transcription factors involved in inflammatory responses. It suppresses NF-kappa-B activation while activating AP-1, which plays a role in cellular stress responses .
  • Immune Response Interaction :
    • It binds to dendritic cells via the C1QR1 receptor, leading to the down-regulation of T-lymphocyte proliferation, which could have implications in immune modulation and autoimmune diseases .
  • Lipid Metabolism Alteration :
    • The compound interacts with hepatocellular proteins that regulate lipid accumulation, contributing to increased triglyceride accumulation in hepatocytes (steatosis) through up-regulation of FAS promoter activity .

Biological Activity Data

The following table summarizes key biological activities and effects observed in research studies:

Biological Activity Effect Observed Reference
Gene RegulationUp-regulates c-myc and c-fos
Tumor SuppressionRepresses p53 promoter
Inflammatory ResponseSuppresses NF-kappa-B; activates AP-1
Immune ModulationDown-regulates T-cell proliferation
Lipid AccumulationInduces steatosis in hepatocytes

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Gene Expression :
    • A study demonstrated that the compound significantly altered the expression levels of genes involved in cell cycle regulation and apoptosis. This suggests potential applications in cancer therapy where modulation of these pathways is critical .
  • Inflammation and Immunity :
    • Research indicated that treatment with this compound resulted in reduced inflammatory cytokine production in vitro, supporting its potential use in treating inflammatory diseases .
  • Lipid Metabolism Investigation :
    • Another study focused on the compound's role in lipid metabolism revealed that it promotes triglyceride accumulation through specific interactions with metabolic pathways in liver cells .

Properties

Molecular Formula

C11H16BrN3O

Molecular Weight

286.17 g/mol

IUPAC Name

5-bromo-4-(3,5-dimethylpiperidin-1-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C11H16BrN3O/c1-7-3-8(2)6-15(5-7)9-4-13-14-11(16)10(9)12/h4,7-8H,3,5-6H2,1-2H3,(H,14,16)

InChI Key

BZFWFOWAIHKQLN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=O)NN=C2)Br)C

Origin of Product

United States

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